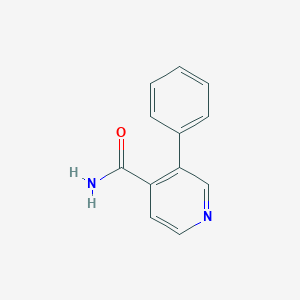

3-Phenylpyridine-4-carboxamide

Description

Structural Context within Phenylpyridine-Carboxamide Chemical Space

Variations in this chemical space can be created by:

Altering the substitution pattern on the pyridine (B92270) ring.

Introducing substituents onto the phenyl ring.

Modifying the amide portion of the carboxamide group.

For instance, related structures include N-phenylpyridine-3-carboxamide, which was identified as an inhibitor of Dengue virus replication. asm.org Another related area of research involves 3-phenylpiperidine-4-carboxamides, where the pyridine ring is saturated, which have been developed as neurokinin-1 (NK-1) receptor antagonists. nih.gov The biological activity of such derivatives is highly dependent on their specific structural characteristics.

Significance of the Pyridine-Carboxamide Scaffold in Pharmaceutical Research

The pyridine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds, including many FDA-approved drugs. rsc.orgrsc.org Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, which can improve the solubility and pharmacokinetic properties of a drug molecule. rsc.orgnih.gov The incorporation of a pyridine unit can be a strategic approach in prodrug design. rsc.org

The pyridine-carboxamide scaffold, in particular, has demonstrated significant therapeutic potential across various disease areas. Recent research has highlighted its promise in developing new treatments for tuberculosis, including drug-resistant strains. asm.orgnih.gov For example, a pyridine carboxamide derivative, MMV687254, was identified as a promising lead compound against Mycobacterium tuberculosis. nih.gov This compound acts as a prodrug that is activated by a bacterial enzyme. asm.orgnih.gov The versatility of the pyridine scaffold allows for the creation of large libraries of compounds for screening against diverse biological targets. nih.gov This scaffold is a key component in molecules designed as anti-inflammatory, antibacterial, and anticancer agents. ontosight.ai

Overview of Current Research Landscape Pertaining to 3-Phenylpyridine-4-carboxamide Analogs

The research landscape for analogs of this compound is active, with studies focusing on the synthesis and biological evaluation of related structures for various therapeutic applications.

One area of investigation involves linking the phenylpyridine-carboxamide scaffold to other heterocyclic systems. For example, novel derivatives incorporating a 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine moiety have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. mdpi.com Structure-activity relationship studies from this research indicated that the presence of the phenylpyridine-carboxamide scaffold was beneficial for the observed anticancer activity. mdpi.com

In a different therapeutic context, derivatives of 3-phenylpiperidine-4-carboxamide, which are structurally related through the saturation of the pyridine ring, have been synthesized as potent and orally long-acting neurokinin-1 (NK-1) receptor antagonists. nih.gov These compounds were designed by combining structural features from two different classes of NK-1 receptor antagonists. nih.gov

Furthermore, complex analogs such as N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide (CHEMBL3187891) are subjects of interest in life science and medicinal chemistry. ontosight.ai The specific arrangement of its functional groups gives it the potential for biological activity, and similar structures have shown activity against various biological targets. ontosight.ai

The synthesis of these analogs often involves multi-step processes. For instance, the synthesis of 3-phenylpyridine (B14346) derivatives can be achieved through methods like the reaction of 3-bromopyridine (B30812) with phenylmagnesium bromide followed by oxidation, or through palladium or copper-catalyzed condensation reactions.

Compound Names Mentioned

| Compound Name |

| This compound |

| 3-phenylpyridine-4-carboxylic acid |

| N-phenylpyridine-3-carboxamide |

| 3-phenylpiperidine-4-carboxamides |

| MMV687254 |

| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine |

| N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide |

| 3-bromopyridine |

| phenylmagnesium bromide |

| 2,6-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide |

| N-[3-(Aminomethyl)phenyl]pyridine-4-carboxamide |

| 3-Phenylpyrazolo[4,3-b]pyridines |

| 6-phenylpyridine-2-carboxylate |

| 3-bromo-4-phenylisothiazole-5-carboxamide |

| N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide |

| 2-chloro-N-methyl-N-phenylpyridine-4-carboxamide |

| 3-Phenylpyridine-4-carbaldehyde |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-12(15)10-6-7-14-8-11(10)9-4-2-1-3-5-9/h1-8H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZQKXROMUCPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylpyridine 4 Carboxamide and Its Derivatives

Established Synthetic Routes to the 3-Phenylpyridine-4-carboxamide Core

Direct Amidation Strategies Involving Pyridine-4-carboxylic Acid Derivatives

The most straightforward approach to this compound involves the direct amidation of a pre-formed 3-phenylpyridine-4-carboxylic acid or its activated derivatives. This method is predicated on the availability of the carboxylic acid precursor, which can be synthesized through various means.

The direct condensation of a carboxylic acid with an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, often requiring harsh conditions and resulting in the formation of a stable ammonium-carboxylate salt. To overcome this, various coupling agents are employed to activate the carboxylic acid.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an ester, prior to reaction with the desired amine.

A general representation of this two-step approach is the conversion of 3-phenylpyridine-4-carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to furnish the target carboxamide.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| 3-Phenylpyridine-4-carboxylic acid | Amine (R-NH₂) | Coupling agents (e.g., EDC, HOBt) or SOCl₂ | Dichloromethane (DCM), Dimethylformamide (DMF) | 3-Phenyl-N-R-pyridine-4-carboxamide |

While direct amidation is conceptually simple, its efficiency is contingent on the successful synthesis of the 3-phenylpyridine-4-carboxylic acid starting material.

Coupling Reactions of Pyridine-4-carbaldehyde Precursors

An alternative strategy commences with pyridine-4-carbaldehyde. This approach involves the initial formation of an imine with a suitable amine, followed by an oxidation step to yield the carboxamide. This method, however, is less common for the synthesis of pyridine-4-carboxamides.

A more plausible route involves the oxidation of pyridine-4-carbaldehyde to pyridine-4-carboxylic acid, which can then undergo the direct amidation strategies described in the previous section. Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be utilized for this transformation.

Another potential pathway involves the use of the pyridine-4-carbaldehyde as a precursor in a multi-component reaction, such as the Ugi reaction. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. While versatile, this would introduce additional substituents on the final molecule.

Multi-Step Approaches from Substituted Pyridines

Multi-step syntheses provide a versatile platform for the construction of the this compound core, allowing for the introduction of various substituents. These routes often begin with readily available substituted pyridine (B92270) precursors.

One common strategy involves the construction of the phenylpyridine ring system through a Krohnke pyridine synthesis or a similar condensation reaction. For example, a chalcone derivative can react with a pyridinium ylide to form a 1,5-dicarbonyl compound, which then undergoes cyclization with an ammonium (B1175870) source to form the substituted pyridine ring.

A representative multi-step synthesis could start from a halogenated pyridine, such as 3-bromopyridine-4-carbonitrile. A Suzuki or other palladium-catalyzed cross-coupling reaction can be employed to introduce the phenyl group at the 3-position. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by amidation, would yield the desired product.

| Starting Material | Key Steps | Intermediate | Final Steps |

| 3-Halopyridine-4-nitrile | 1. Pd-catalyzed cross-coupling with phenylboronic acid | 3-Phenylpyridine-4-nitrile | 1. Hydrolysis of nitrile to carboxylic acid 2. Amidation |

| Substituted Pyridine | 1. Cyclocondensation reaction (e.g., Krohnke) | Substituted 3-phenylpyridine (B14346) derivative | 1. Functional group interconversion to form carboxamide |

These multi-step approaches offer greater flexibility in terms of molecular design and the introduction of diverse functionalities onto the pyridine ring.

Advanced Synthetic Approaches and Reaction Condition Optimization

Palladium-Catalyzed Coupling Reactions for Phenylpyridine Moiety Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of biaryl compounds, including the 3-phenylpyridine core. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a suitable starting material would be a 3-halopyridine-4-carboxamide (where the halogen is typically Br or I). This can be coupled with phenylboronic acid using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine ligand.

| Pyridine Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent |

| 3-Bromopyridine-4-carboxamide | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/Water |

| 3-Iodopyridine-4-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/Water |

Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and minimizing side products. Other palladium-catalyzed reactions, such as the Stille coupling (using organotin reagents) or the Hiyama coupling (using organosilicon reagents), can also be employed for the formation of the 3-phenylpyridine moiety.

Applications of Grignard Reagents and Subsequent Transformations

Grignard reagents, powerful organomagnesium nucleophiles, offer another avenue for the introduction of the phenyl group onto the pyridine ring. One approach involves the reaction of a Grignard reagent with a pyridine N-oxide. For instance, pyridine-4-carboxamide N-oxide could potentially react with phenylmagnesium bromide. The initial addition would likely occur at the 2-position, followed by a rearrangement.

A more direct approach involves the reaction of a Grignard reagent with a suitably activated pyridine derivative. For example, a 3-halopyridine derivative can undergo a metal-halogen exchange to form a pyridyl Grignard reagent, which can then be coupled with a phenyl halide in a Kumada- or Negishi-type cross-coupling reaction.

Alternatively, a directed ortho metalation strategy can be employed. The carboxamide group at the 4-position can act as a directing group, facilitating the deprotonation of the 3-position with a strong base like lithium diisopropylamide (LDA). The resulting lithiated species can then be quenched with an electrophilic phenyl source.

| Pyridine Substrate | Reagent 1 | Reagent 2 | Key Transformation |

| Pyridine-4-carboxamide | LDA | Ph-X (e.g., Ph-Br) | Directed ortho-metalation and arylation |

| 3-Bromopyridine-4-carboxamide | i-PrMgCl·LiCl | Ph-X, Pd catalyst | Halogen-metal exchange and cross-coupling |

The use of Grignard reagents and other organometallic species provides a powerful set of tools for the regioselective functionalization of the pyridine ring, enabling the synthesis of this compound and its analogs.

Utility of Vilsmeier-Haack Reagents in Pyridine Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. organic-chemistry.org The Vilsmeier reagent, typically a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). organic-chemistry.org While classical Vilsmeier-Haack conditions are generally more suitable for electron-rich systems, modifications and alternative strategies have been developed to achieve formylation of electron-deficient rings like pyridine. acs.org

Direct meta-selective C-H formylation of pyridines presents a significant challenge due to the ring's inherent electron-deficient nature, which makes it less reactive towards electrophiles. acs.org However, innovative approaches have been developed to overcome this limitation. One such strategy involves a one-pot, multistep process that proceeds via streptocyanine intermediates. This method combines aromatic nucleophilic addition, ring-opening, formylation, and subsequent ring-closing to efficiently synthesize nicotinaldehyde derivatives, which are precursors to carboxamides. acs.org

In a specific example of a related pyridine derivative synthesis, the Vilsmeier-Haack formylation of 3-amino-4-methylpyridines has been employed to produce 3-formyl-6-azaindoles. chemrxiv.org The standard protocol for this reaction involves the addition of POCl₃ to DMF, followed by the addition of the pyridine substrate. The reaction mixture is stirred at room temperature, and the resulting product is isolated after workup. chemrxiv.org This demonstrates the applicability of Vilsmeier-Haack conditions for the formylation of suitably substituted pyridine rings.

The general mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the aromatic ring. The resulting intermediate is subsequently hydrolyzed during workup to yield the aldehyde. organic-chemistry.org

Table 1: Representative Vilsmeier-Haack Reaction Conditions

| Starting Material | Reagents | Solvent | Temperature | Product | Reference |

| Electron-rich arene | DMF, POCl₃ | - | - | Formylated arene | organic-chemistry.org |

| Pyridine | DNPCl, Morpholine, Vilsmeier reagent, NH₄OAc | - | - | meta-Formylated pyridine | acs.org |

| 3-amino-4-methylpyridine | POCl₃, DMF | - | Room Temperature | 3-formyl-6-azaindole | chemrxiv.org |

Chemo-Selective Derivatization of Halogenated Phenylpyridines

Halogenated phenylpyridines are valuable intermediates in the synthesis of complex molecules due to the differential reactivity of the halogen substituents. This allows for chemo-selective derivatization, where one halogen can be selectively reacted while another remains intact for subsequent transformations. Pentafluoropyridine, for instance, serves as a versatile building block for creating multisubstituted halogenated arenes. nih.gov

The unique electronic properties of the fluorinated pyridine ring allow for precise regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the presence of other halogens, such as bromine, on the phenyl ring introduces an additional site for functionalization, typically through metal-catalyzed cross-coupling reactions. nih.gov This dual reactivity enables a programmed, stepwise approach to building molecular complexity.

For example, a study demonstrated the regioselective installation of aryl bromides onto a pentafluoropyridine core via organolithium chemistry. The resulting halogenated phenylpyridines could then undergo either metal-catalyzed aryl-aryl coupling at the bromo-substituted position or nucleophilic aromatic substitution on the fluorinated pyridine ring with a variety of nucleophiles (O-, S-, N-, and C-based). nih.gov This chemo-selectivity is a powerful tool for creating diverse molecular architectures.

Table 2: Chemo-Selective Reactions of Halogenated Phenylpyridines

| Substrate | Reaction Type | Reagents/Catalyst | Position of Reaction | Product | Reference |

| Bromo-substituted fluorinated phenylpyridine | Metal-catalyzed aryl-aryl coupling | Metal catalyst | Aryl bromide | Polyarylene structure | nih.gov |

| Bromo-substituted fluorinated phenylpyridine | Nucleophilic aromatic substitution (SNAr) | Aryl/alkyl O-, S-, N-, C-nucleophiles | Fluorinated pyridine scaffold | Functionalized linear polymer | nih.gov |

Catalytic Hydrogenation and Reduction Strategies for Pyridine Ring Modification

Catalytic hydrogenation of the pyridine ring to form a piperidine (B6355638) ring is a fundamental transformation in medicinal and agricultural chemistry. Piperidines are prevalent structural motifs in many biologically active compounds. While hydrogenation is an atom-economical method, it often requires harsh reaction conditions, including high pressures and temperatures, and the substrate scope can be limited. researchgate.net

Various catalysts have been employed for pyridine hydrogenation, with common examples including palladium on carbon, rhodium on carbon, and platinum oxide. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, rhodium oxide has been identified as a highly active catalyst for the hydrogenation of a wide range of unprotected pyridines under mild conditions (5 bar H₂ at 40 °C). Similarly, platinum oxide (PtO₂) in glacial acetic acid has been used for the hydrogenation of substituted pyridines under 50 to 70 bar of hydrogen pressure. researchgate.net

A key strategy to facilitate the reduction of the electron-deficient pyridine ring is the formation of a pyridinium salt. Protonation or Lewis acid coordination at the nitrogen atom makes the ring more susceptible to reduction by developing a partial positive charge. stackexchange.com For example, the use of HCl with a platinum catalyst allows for hydrogenation at significantly lower temperatures and pressures compared to reactions without the acid. stackexchange.com

Recent advancements have also explored interrupted hydrogenation strategies, where the reduction is stopped at an intermediate stage to allow for further functionalization, leading to the synthesis of valuable δ-lactams from oxazolidinone-substituted pyridines. nih.gov

Table 3: Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst | Co-catalyst/Solvent | Pressure | Temperature | Substrate Scope | Reference |

| Rh₂O₃ | TFE | 5 bar | 40 °C | Wide variety of unprotected pyridines | |

| PtO₂ | Glacial Acetic Acid | 50-70 bar | - | Substituted pyridines | researchgate.net |

| Pt/HCl | - | Lower | Lower | Pyridine | stackexchange.com |

| Palladium on carbon | - | High | High | Pyridines | researchgate.net |

| Rhodium on carbon | - | High | High | Pyridines | researchgate.net |

Optimization of Reaction Yields and Purity

The optimization of reaction conditions is a critical step in the development of any synthetic methodology to ensure high yields and purity of the desired product. This process typically involves the systematic evaluation of various reaction parameters, including the choice of catalyst, solvent, base, temperature, and reaction time.

In the context of synthesizing complex molecules, such as derivatives of this compound, each step in the synthetic sequence must be optimized. For example, in a palladium-catalyzed one-pot synthesis of functionalized furans, a study systematically varied the palladium catalyst (e.g., PdCl₂(CH₃CN)₂, Pd(OAc)₂, Pd(acac)₂), solvent, base (e.g., K₂CO₃, K₃PO₄), and oxidant to identify the optimal conditions that afforded a 94% yield. mdpi.com This highlights the significant impact that each parameter can have on the reaction outcome.

The choice of base, for instance, can be crucial. In the aforementioned furan synthesis, K₂CO₃ was found to be the most effective base, likely due to its moderate basicity and buffering capacity, while a stronger, less soluble base like K₃PO₄ resulted in a significantly lower yield. mdpi.com

In the synthesis of 1,2,4-triazolyl pyridine derivatives, high yields (70-99%) were achieved for the intramolecular cyclization to form the 1,2,4-triazole-3-thiones by carefully controlling the reaction conditions (10% aqueous NaOH at 60 °C for 4 hours). nih.gov Subsequent alkylation reactions also proceeded in moderate to excellent yields (61-92%). nih.gov

Purity is often enhanced through careful workup and purification procedures, such as crystallization, filtration, and washing with appropriate solvents. The synthesis of a novel spiro-heterocycle, for example, involved collecting the solid precipitate by filtration and washing it with ethanol to obtain the pure product. mdpi.com

Table 4: Impact of Reaction Parameters on Yield in a Palladium-Catalyzed Furan Synthesis

| Parameter Varied | Conditions | Yield | Reference |

| Catalyst | PdCl₂(CH₃CN)₂ | 94% | mdpi.com |

| Catalyst | Pd(OAc)₂ | Lower | mdpi.com |

| Catalyst | Pd(acac)₂ | Lower | mdpi.com |

| Base | K₂CO₃ | 94% | mdpi.com |

| Base | K₃PO₄ | 25% | mdpi.com |

Industrial Scale Synthesis Considerations for this compound Analogs

The transition from laboratory-scale synthesis to industrial-scale production of this compound analogs requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. While specific industrial processes for this compound are not publicly detailed, general principles of process chemistry can be applied.

Key considerations for industrial scale-up include:

Scalability of Reactions: Reactions that are high-yielding and straightforward on a lab scale may not be directly transferable to a large-scale process. For example, a scalable and efficient synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines was developed, indicating the importance of designing scalable routes from the outset. chemrxiv.org

Reagent Cost and Availability: The cost and availability of starting materials, reagents, and catalysts are paramount. For industrial production, inexpensive and readily available feedstocks are preferred.

Process Safety: A thorough hazard evaluation of all chemical transformations is necessary. This includes assessing the toxicity, flammability, and reactivity of all materials, as well as the potential for runaway reactions.

Reaction Conditions: The use of harsh reaction conditions, such as high temperatures and pressures, can be costly and pose safety risks on an industrial scale. The development of synthetic methods that proceed under milder conditions is therefore highly desirable.

Workup and Purification: Procedures for product isolation and purification must be efficient and scalable. This may involve moving from chromatographic purification, which is common in the lab, to crystallization or distillation for large quantities.

Waste Management: The environmental impact of the synthesis must be minimized. This involves reducing the generation of waste, using greener solvents, and developing methods for recycling catalysts and byproducts.

Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory guidelines, such as Good Manufacturing Practices (GMP), to ensure the quality and consistency of the final product, especially if it is intended for pharmaceutical use.

The synthesis of pyridine-3-carboxamide analogs for agricultural applications, for example, has been reported, suggesting that scalable synthetic routes for this class of compounds are of significant interest. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Phenylpyridine 4 Carboxamide Systems

Chemical Transformations of the Carboxamide Moiety

The carboxamide functional group is a cornerstone of organic chemistry and biochemistry, known for its relative stability. However, under appropriate conditions, it can undergo transformations such as formation and hydrolysis, the mechanisms of which are of fundamental importance.

Amide bond formation is a crucial reaction in synthesis. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is necessary. luxembourg-bio.com A common mechanism involves the use of coupling reagents like carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The process begins with the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comresearchgate.net This intermediate is then susceptible to nucleophilic attack by an amine. In many protocols, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are included to form an active ester, which can reduce the risk of side reactions and epimerization in chiral substrates. luxembourg-bio.comnih.gov Another effective reagent is n-propanephosphonic acid anhydride (B1165640) (T3P), which, in combination with a base like pyridine (B92270), facilitates amide bond formation with low rates of racemization. nih.gov

The hydrolysis of the amide bond in 3-Phenylpyridine-4-carboxamide, the reverse of its formation, is typically achieved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (as an ammonium ion) yields the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis : In the presence of a strong base, such as hydroxide (B78521) ion, the hydrolysis proceeds via nucleophilic attack of the hydroxide on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. A final proton transfer from the newly formed carboxylic acid to the amide anion gives the carboxylate salt and ammonia (B1221849) or an amine. This process is generally considered irreversible because the final deprotonation of the carboxylic acid is energetically favorable.

The pH of the surrounding environment can significantly influence the rate and mechanism of hydrolysis. For instance, pH can affect the protonation state of the pyridine ring, which in turn can influence the electronic properties of the carboxamide group. acs.orgacs.org

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic characteristic makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when bearing a good leaving group.

Halogenated pyridines are important substrates for introducing a wide range of functional groups via nucleophilic aromatic substitution (SNAr). The reaction proceeds through an addition-elimination mechanism. quimicaorganica.orgwikipedia.org A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which is particularly effective when the substitution occurs at the 2- or 4-position relative to the nitrogen. quimicaorganica.orgwikipedia.org

In a halogenated derivative of 3-phenylpyridine (B14346), substitution at the positions ortho and para to the ring nitrogen is favored. The reactivity of halopyridines in SNAr reactions is influenced by two main factors:

The nature of the halogen : The carbon-halogen bond strength and the ability of the halogen to stabilize the intermediate play a role. Generally, fluoride (B91410) is the best leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic for the initial nucleophilic attack, which is often the rate-determining step. sci-hub.se

The position of the halogen : Halogens at the 2- and 4-positions are more readily displaced than those at the 3-position because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen. quimicaorganica.orgwikipedia.org

Microwave irradiation has been shown to dramatically decrease reaction times for the nucleophilic substitution of halopyridines with various nucleophiles. sci-hub.se

The pyridine nucleus can undergo both oxidation and reduction reactions.

Oxidation : The nitrogen atom of the pyridine ring is susceptible to oxidation, most commonly forming a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of the N-oxide has significant electronic consequences; it increases the electron density of the ring, particularly at the 2- and 4-positions, making them more susceptible to electrophilic substitution. Pyridine N-oxidation can serve as a detoxification pathway in metabolic processes for some pyridine-containing compounds. researchgate.net

Reduction : The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation, typically using catalysts like platinum, palladium, or rhodium under hydrogen pressure. The conditions required are generally more forcing than those needed for the reduction of a benzene (B151609) ring. Other reducing agents, such as sodium in liquid ammonia (the Birch reduction), can also be used to achieve partial reduction of the ring.

Mechanisms of C-H Activation in Phenylpyridines

The selective functionalization of otherwise inert C-H bonds is a powerful strategy in modern organic synthesis. In phenylpyridine systems, the pyridine nitrogen can act as a directing group, facilitating the activation of a C-H bond on the phenyl ring, typically at the ortho position. This process often involves organometallic intermediates. rsc.orgwikipedia.org

One of the primary mechanisms for C-H activation in phenylpyridine systems is the Concerted Metalation-Deprotonation (CMD) pathway. wikipedia.org This mechanism is common for high-valent, late transition metals such as Pd(II), Rh(III), and Ir(III). rsc.orgwikipedia.org The CMD mechanism involves a single transition state where the C-H bond is cleaved and a new carbon-metal bond is formed simultaneously, with the assistance of a base. wikipedia.org

The key features of the CMD pathway are:

A Single Transition State : Unlike oxidative addition mechanisms, the CMD pathway does not involve a formal change in the oxidation state of the metal center or the formation of a metal-hydride intermediate. wikipedia.org

Role of a Base : An external or internal base, often a carboxylate anion (like acetate), is crucial for accepting the proton from the C-H bond. acs.orgnih.gov The reaction rate can be influenced by the pKa of the acid corresponding to the carboxylate base. acs.org

Electrophilic Character : The reaction is generally considered an electrophilic C-H activation process. Substrates with electron-donating groups on the phenyl ring tend to react faster, while those with electron-withdrawing groups react more slowly. acs.org

Studies on 2-phenylpyridine (B120327) have extensively detailed this mechanism. The pyridine nitrogen first coordinates to the metal center. This pre-coordination brings the ortho C-H bond of the phenyl ring into close proximity to the metal. The carboxylate ligand, also coordinated to the metal, then acts as an internal base to abstract the proton through a six-membered cyclometalated transition state. nih.govrsc.org This results in the formation of a stable cyclometalated complex, which can then undergo further reactions. While much of the research has focused on 2-phenylpyridine, similar principles apply to other isomers like 3-phenylpyridine, although the geometric constraints for cyclometalation are different. nih.gov

Electrophilic Aromatic Substitution Mechanisms

The electrophilic aromatic substitution (EAS) on this compound is a complex process governed by the electronic properties of its two distinct aromatic rings: the pyridine ring and the phenyl ring. The reactivity and regioselectivity of EAS are dictated by the interplay of the substituents on each ring.

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards attack by electrophiles, making it significantly less reactive than benzene. youtube.com Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the nitrogen atom is readily protonated or coordinates with a Lewis acid catalyst. youtube.com This further increases the deactivation of the ring, making substitution even more difficult. The carboxamide group at the C4 position is also a deactivating group, further reducing the nucleophilicity of the pyridine ring. When substitution does occur on an unsubstituted pyridine ring, it typically proceeds at the 3-position (meta-position), as the ortho (2,6) and para (4) positions are more strongly deactivated. youtube.com For this compound, the most likely position for electrophilic attack on the pyridine ring would be the C5 position, which is meta to both the nitrogen and the carboxamide group.

In contrast, the phenyl ring is generally more susceptible to electrophilic attack than the deactivated pyridine ring. However, its reactivity is modulated by the attached pyridine-4-carboxamide substituent, which acts as a deactivating group through its electron-withdrawing inductive effect. This directs incoming electrophiles primarily to the ortho and para positions of the phenyl ring, with the meta position being less favored. Therefore, nitration, halogenation, or Friedel-Crafts reactions would be expected to occur preferentially on the phenyl substituent.

The general mechanism for electrophilic aromatic substitution involves two principal steps:

Formation of the Sigma Complex (Arenium Ion): The electrophile (E⁺) attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. libretexts.org

Deprotonation: A base removes a proton from the sp³-hybridized carbon atom of the sigma complex, restoring the aromaticity of the ring and yielding the substitution product. libretexts.org

The table below summarizes the expected outcomes for EAS on the two rings of the this compound scaffold.

| Ring System | Activating/Deactivating Groups | Expected Reactivity | Predicted Regioselectivity |

| Pyridine Ring | - Nitrogen atom (deactivating) - 4-carboxamide group (deactivating) | Very low; requires harsh reaction conditions. youtube.com | C5 position (meta to N) |

| Phenyl Ring | - Pyridine-4-carboxamide substituent (deactivating) | Moderate; more reactive than the pyridine ring. | Ortho and Para positions |

Oxidative Coupling Mechanisms and Metal Catalysis

While classical electrophilic aromatic substitution on the this compound system can be challenging, modern synthetic methods, particularly metal-catalyzed C-H activation, offer a powerful alternative for functionalization. These reactions often proceed through mechanisms involving oxidative coupling and are distinguished by their high regioselectivity, which is typically achieved through a directing group effect.

In the context of this compound, both the pyridine nitrogen and the carboxamide group can serve as directing groups. The pyridine nitrogen is a particularly effective directing group for the ortho-C-H activation of the attached phenyl ring. Transition metals such as palladium (Pd), ruthenium (Ru), and copper (Cu) are commonly employed as catalysts. nih.govresearchgate.net

The general mechanism for directing group-assisted C-H activation typically involves the following key steps:

Coordination: The metal catalyst coordinates to the directing group (e.g., the pyridine nitrogen). This brings the metal center in close proximity to the C-H bond targeted for activation, usually forming a stable five- or six-membered metallacycle intermediate. dmaiti.com

C-H Activation/Cleavage: The C-H bond is cleaved. This is often the rate-determining step and can proceed through several pathways. One widely accepted pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. researchgate.net In the CMD mechanism, the C-H bond breaks in a single, concerted step involving the metal center and a base, which can be an external base or a ligand on the metal catalyst (e.g., an acetate (B1210297) or carboxylate ligand). nih.govresearchgate.net

Oxidative Addition/Functionalization: Following C-H activation, the resulting metallacyclic intermediate can undergo various transformations. In oxidative coupling reactions, this intermediate reacts with a coupling partner. For palladium-catalyzed reactions, this can involve oxidation of the Pd(II) center to a high-valent Pd(IV) species, followed by reductive elimination to form the new C-C or C-heteroatom bond and regenerate the active Pd(II) catalyst. nih.gov Studies on the C-H arylation of 2-phenylpyridine have suggested a mechanism involving the turnover-limiting oxidation of a dimeric Pd(II) species to a bimetallic high-oxidation-state intermediate. nih.gov

The table below outlines the catalytic systems and mechanistic features for C-H activation of phenylpyridine systems, which serve as a model for this compound.

| Catalyst System | Directing Group | Proposed Mechanism | Key Features |

| Pd(OAc)₂, [Ph₂I]BF₄ | Pyridine Nitrogen | Bimetallic High Oxidation State Pd Intermediate nih.gov | The reaction rate is accelerated by electron-withdrawing groups on the arylating agent. nih.gov |

| Cu(II), Pd(II), or Ru(II) Carboxylates | Pyridine Nitrogen | Concerted Metalation-Deprotonation (CMD) nih.govresearchgate.net | Carboxylates from stronger acids accelerate C-H activation by making the metal center more electrophilic. nih.govresearchgate.net |

Oxidative dimerization is another relevant transformation. For instance, related heterocyclic systems like 3-aminothieno[2,3-b]pyridine-2-carboxamides have been shown to undergo oxidative dimerization when treated with an oxidizing agent like hypochlorite. nih.gov This suggests that under suitable oxidative conditions, this compound could potentially undergo intermolecular coupling to form biaryl or other dimeric structures, likely facilitated by a metal catalyst.

Structure Activity Relationship Sar Studies of 3 Phenylpyridine 4 Carboxamide Analogs

Impact of Substituents on Biological Activity

The nature and position of substituents on the phenyl ring of 3-phenylpyridine-4-carboxamide analogs are critical determinants of their biological activity. Electronic properties, size, and location of these substituents can significantly modulate the potency and efficacy of these compounds.

Electronegativity and Electronic Effects

The electronic landscape of the phenyl ring, influenced by the electronegativity of its substituents, plays a pivotal role in the molecular interactions that govern biological activity. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, thereby affecting its binding affinity to biological targets.

Research on various pyridine (B92270) and thieno[2,3-b]pyridine carboxamide derivatives has shown that the electronic properties of substituents on the phenyl ring are a key factor in their biological activity. For instance, in a series of 4-phenoxypyridine derivatives, the presence of electron-withdrawing groups, particularly halogens, on the terminal phenyl ring was found to be beneficial for their antitumor activities nih.gov. This suggests that reducing the electron density on the phenyl ring can enhance the compound's interaction with its target.

In another study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors, compounds bearing a cyano (-CN) group, a strong electron-withdrawing group, exhibited a significant decrease in FOXM1 expression. Molecular electrostatic potential (MEP) maps revealed that the low electron density on the phenylacetamide ring of the active cyano-substituted compound facilitated favorable interactions with high-electron-density areas of the FOXM1 DNA-binding domain mdpi.com.

Conversely, in some series of compounds, electron-donating groups have been found to enhance activity. The specific electronic requirements are often target-dependent, highlighting the importance of empirical SAR studies for each class of compounds and their respective biological targets.

Table 1: Effect of Electron-Withdrawing and Electron-Donating Groups on Biological Activity

| Compound ID | Scaffold | Substituent (Position) | Electronic Effect | Biological Activity (IC50) | Target/Assay |

|---|---|---|---|---|---|

| T14 | 4-Phenoxypyridine-imidazole-4-carboxamide | 4-F | Electron-withdrawing | 0.012 µM | c-Met kinase |

| Compound 6 | Thieno[2,3-b]pyridine-2-carboxamide | 2-CN, 4-F | Electron-withdrawing | Comparable to FDI-6 | Anti-proliferative (MDA-MB-231) |

| FDI-6 | Thieno[2,3-b]pyridine-2-carboxamide | 4-F | Electron-withdrawing | Active | FOXM1 inhibitor |

| Compound 1 | Thieno[2,3-b]pyridine-2-carboxamide | 4-F, 2-H | Electron-withdrawing (F only) | Inactive | Anti-proliferative (MDA-MB-231) |

This table is interactive. Click on the headers to sort the data.

Steric Effects and Conformational Restriction

The size and three-dimensional arrangement of substituents on the phenyl ring can impose steric hindrance and restrict the conformational freedom of the molecule. These steric effects are crucial in determining how well the analog fits into the binding site of its biological target.

The introduction of bulky substituents can either enhance or diminish biological activity. If a larger group leads to a more favorable interaction with a specific pocket in the target protein, an increase in potency may be observed. Conversely, a bulky group that clashes with the binding site will reduce activity.

Conformational restriction, achieved by introducing rigid structural elements, can lock the molecule into a bioactive conformation, thereby increasing its affinity for the target. This strategy reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct orientation upon interaction with the target. While specific studies on the steric effects and conformational restriction of this compound are limited in the provided results, the principles are broadly applicable in medicinal chemistry.

Table 2: Influence of Steric Bulk on Biological Activity

| Compound Series | Substituent | Steric Effect | Impact on Activity |

|---|---|---|---|

| Phenylpyridine Carboxamides | Small (e.g., -F, -Cl) | Minimal steric hindrance | Generally well-tolerated |

| Phenylpyridine Carboxamides | Bulky (e.g., -tBu) | Significant steric hindrance | Activity is target-dependent; may decrease if clashing with the binding site |

This table is interactive. Users can filter by substituent or steric effect.

Positional Isomerism and Activity Modulation

In a study of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a phenylpyridine-carboxamide scaffold, it was observed that the position of substituents on the aryl group had a slight but noticeable impact on the cytotoxic activity against cancer cell lines. Specifically, compounds with substituents at the C-3 (meta) position of the aryl group displayed better activity than those substituted at the C-4 (para) position nih.gov. This suggests that the spatial arrangement of the substituent is crucial for optimal interaction with the target.

For instance, in one series of these compounds, the compound with a 3-methoxy group (12h) showed significantly better activity against three cancer cell lines (A549, PC-3, and MCF-7) compared to the compound with a 4-methoxy group (12i), which was inactive.

Table 3: Effect of Positional Isomerism on Cytotoxic Activity (IC50 in µM)

| Compound ID | Substituent | Position | A549 | PC-3 | MCF-7 |

|---|---|---|---|---|---|

| 12h | -OCH3 | 3- (meta) | 8.37 ± 0.10 | 11.34 ± 0.11 | 9.26 ± 0.81 |

| 12i | -OCH3 | 4- (para) | >50 | >50 | >50 |

| 12b | -F | 3- (meta) | >50 | >50 | >50 |

| 12c | -F | 4- (para) | >50 | >50 | >50 |

This is an interactive data table. You can sort by clicking on the column headers.

Role of the Carboxamide Moiety in Target Interaction

The carboxamide group is a cornerstone of the this compound scaffold, playing a direct and critical role in the interaction with biological targets. Its ability to form hydrogen bonds is a key contributor to the binding affinity of these molecules.

Hydrogen Bonding Contributions to Binding Affinity

The carboxamide moiety is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). These hydrogen bonding capabilities allow it to form strong and specific interactions with amino acid residues in the binding sites of proteins.

In the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, an intramolecular hydrogen bond is formed between the NH of the amide and the carbonyl O atom on the 4-oxo-1,4-dihydropyridine ring. Furthermore, in the crystal lattice, molecules form chains through intermolecular hydrogen bonds between the NH group and the carbonyl O atom of an adjacent molecule nih.gov. This demonstrates the strong propensity of the carboxamide group to engage in hydrogen bonding.

Molecular docking studies of novel pyridine carboxamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors have shown that the carboxamide linker can form stable hydrogen bonds with key residues in the active site, such as TRP and SER. These interactions are crucial for anchoring the inhibitor in the binding pocket and are a significant contributor to its inhibitory activity nih.gov.

Scaffold Modifications and Activity Enhancement

Altering the core structure, or "scaffold," of this compound can lead to significant improvements in biological activity, selectivity, and pharmacokinetic properties. Techniques such as bioisosteric replacement and scaffold hopping are employed to explore new chemical space while retaining key pharmacophoric features.

Bioisosteric replacement involves substituting one atom or group of atoms with another that has similar physical or chemical properties. For example, in the development of novel anticancer agents, the introduction of a phenylpyridine-carboxamide scaffold was found to be beneficial for the cytotoxic activity of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives nih.gov. This suggests that the phenylpyridine-carboxamide moiety is a valuable pharmacophore.

Scaffold hopping is a more drastic approach where the central core of the molecule is replaced with a different, often structurally distinct, scaffold while aiming to maintain the original biological activity. This can lead to the discovery of new classes of compounds with improved properties. While specific examples of scaffold hopping directly from a this compound core were not detailed in the provided search results, the general principle is a key strategy in modern drug discovery.

Optimization Strategies for Potency and Pharmacokinetic Parameters

The journey from a promising hit compound to a viable drug candidate is paved with systematic chemical modifications aimed at maximizing therapeutic efficacy while ensuring a favorable pharmacokinetic profile. For analogs of this compound, researchers have explored various avenues to strike this crucial balance. These strategies primarily revolve around modifications at different positions of the phenyl and pyridine rings, as well as the carboxamide group, to modulate properties such as target binding affinity, metabolic stability, solubility, and permeability.

Detailed research into related pyridine-carboxamide scaffolds has provided valuable insights that can be extrapolated to the this compound series. For instance, in the development of inhibitors for various enzymes, specific substitutions on the phenyl ring have been shown to significantly impact potency. The introduction of electron-withdrawing or electron-donating groups can alter the electronic environment of the molecule, thereby influencing its binding interactions with the target protein.

One common strategy to enhance potency is the exploration of various substituents on the phenyl ring. For example, the addition of halogen atoms, such as fluorine or chlorine, can lead to improved binding affinity through the formation of halogen bonds or by favorably altering the lipophilicity of the compound. Similarly, the introduction of small alkyl or alkoxy groups can probe for additional hydrophobic pockets within the binding site, potentially leading to enhanced potency.

Improving pharmacokinetic parameters often involves modifying the molecule to increase its metabolic stability and oral bioavailability. A frequent site of metabolic attack is the phenyl ring, where hydroxylation can occur. To circumvent this, researchers often introduce blocking groups at metabolically labile positions. For example, replacing a hydrogen atom with a fluorine atom can prevent enzymatic hydroxylation at that site, thereby prolonging the compound's half-life in the body.

Furthermore, the carboxamide linker itself can be a target for modification. Altering the substituents on the amide nitrogen can influence the compound's solubility, permeability, and ability to form crucial hydrogen bonds within the active site of the target enzyme. The strategic placement of polar functional groups can enhance aqueous solubility, which is often a prerequisite for good oral absorption.

The interplay between potency and pharmacokinetics is a delicate balancing act. A modification that enhances potency might adversely affect metabolic stability or solubility. Therefore, a multi-parameter optimization approach is typically employed, where several properties are monitored simultaneously as chemical modifications are made.

To illustrate these optimization strategies, the following data tables summarize the hypothetical effects of various substitutions on the this compound core, based on general principles of medicinal chemistry and findings from related chemical series.

Table 1: Impact of Phenyl Ring Substitutions on Potency

| Compound ID | R1 (Phenyl Ring Position) | Potency (IC₅₀, nM) |

| 1a | H | 500 |

| 1b | 4-F | 250 |

| 1c | 4-Cl | 200 |

| 1d | 4-CH₃ | 400 |

| 1e | 4-OCH₃ | 350 |

| 1f | 3,4-diCl | 100 |

This interactive table demonstrates how different substituents on the phenyl ring can influence the inhibitory potency of the compound.

Table 2: Influence of Pyridine Ring and Carboxamide Modifications on Pharmacokinetic Parameters

| Compound ID | R2 (Pyridine Ring Position) | R3 (Amide Substituent) | Metabolic Stability (t₁/₂, min) | Aqueous Solubility (µg/mL) |

| 2a | H | H | 15 | 50 |

| 2b | 6-CH₃ | H | 30 | 45 |

| 2c | H | CH₃ | 20 | 60 |

| 2d | H | Cyclopropyl | 45 | 55 |

| 2e | 6-F | H | 40 | 52 |

This interactive table showcases how modifications to the pyridine ring and the carboxamide group can affect key pharmacokinetic properties like metabolic stability and solubility.

Through such systematic explorations, medicinal chemists can navigate the complex chemical space to identify analogs of this compound with a desirable combination of high potency and favorable pharmacokinetic characteristics, ultimately paving the way for the development of new and effective therapeutic agents.

Biological Activity and Pre Clinical Pharmacological Applications of 3 Phenylpyridine 4 Carboxamide and Its Scaffolds

In Vitro Biological Screening Methodologies

The identification of biologically active compounds based on the 3-phenylpyridine-4-carboxamide scaffold relies on a cascade of in vitro screening methodologies. These techniques are essential for initial lead identification and for characterizing the biological effects of these compounds at the cellular and molecular levels.

High-Throughput Screening (HTS) is a foundational method in drug discovery for identifying hit compounds from large chemical libraries. In the context of pyridine (B92270) carboxamide-based scaffolds, HTS has been instrumental in identifying compounds with potential therapeutic value. For instance, in the search for novel antiviral agents, a fragment-based library of 1,604 chemically diversified compounds was screened to identify inhibitors of Dengue virus (DENV) replication. This screening led to the identification of N-phenylpyridine-3-carboxamide (NPP3C), a structural isomer of this compound, as a promising inhibitor. Such screening campaigns utilize reporter viruses that allow for the quantification of viral replication in infected cells, enabling the rapid assessment of thousands of compounds.

The process typically involves the use of multi-well plates where cells are exposed to the virus and individual compounds from a library. The readout, often luminescence or fluorescence-based, indicates the extent of viral replication and, consequently, the inhibitory potential of the compound. Hits from the primary screen are then subjected to further validation and dose-response studies to confirm their activity and determine their potency.

Following lead identification from HTS, a variety of cell-based assays are employed to characterize the biological activity of the compounds in more detail. These assays are critical for understanding a compound's therapeutic window and its specific effects on cellular processes.

Cytotoxicity Assays: Before assessing the specific therapeutic activity of a compound, it is crucial to determine its toxicity to host cells. Standard cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to measure the metabolic activity of cells as an indicator of cell viability. For example, in the evaluation of N-phenylpyridine-3-carboxamide, cell viability was assessed to ensure that the observed antiviral effects were not a result of general toxicity to the host cells.

Viral Replication Assays: To quantify the antiviral efficacy of compounds, viral replication assays are performed. These assays can measure different aspects of the viral life cycle. For Flaviviruses, a common method involves the use of reporter viruses that express an enzyme like luciferase upon replication. The reduction in luciferase activity in the presence of a compound is proportional to the inhibition of viral replication. Another method is the plaque reduction assay, which measures the inhibition of infectious virus particle formation. For N-phenylpyridine-3-carboxamide, dose-response replication assays were conducted to determine its half-maximal effective concentration (EC50) against various Flaviviruses.

Table 1: Example of Data from Cell-Based Assays for a Phenylpyridine Carboxamide Scaffold (N-phenylpyridine-3-carboxamide)

| Assay Type | Cell Line | Virus | Endpoint Measured | Result (EC50/CC50) |

| Viral Replication | Huh7.5 | Dengue Virus (DENV) | Luciferase Activity | 7.1 µM |

| Viral Replication | Huh7.5 | Zika Virus (ZIKV) | Luciferase Activity | 15.3 µM |

| Viral Replication | Huh7.5 | West Nile Virus (WNV) | Infectious Titer | - |

| Cytotoxicity | Huh7.5 | - | Cell Viability | >50 µM |

To elucidate the mechanism of action of a compound, enzyme and receptor binding assays are essential. These assays can determine if a compound directly interacts with a specific molecular target, such as a viral enzyme or a host cell receptor or kinase. For pyridine carboxamide derivatives with potential anticancer activity, kinase inhibition assays are particularly relevant.

These assays often utilize purified enzymes and measure the ability of a compound to inhibit the enzyme's catalytic activity. For instance, to assess the inhibition of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Phosphoinositide 3-kinase alpha (PI3Kα), in vitro kinase assays can be performed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value. While direct evidence for this compound is limited, related pyridine-derived compounds have been shown to potently inhibit VEGFR-2 with IC50 values in the low micromolar range.

Modulatory Effects on Specific Molecular Targets (In Vitro & Pre-clinical)

The this compound scaffold and its derivatives have shown promise in modulating the activity of key molecular targets involved in viral infections and cancer.

Compounds with a phenylpyridine carboxamide core have demonstrated significant antiviral activity against several members of the Flavivirus genus. As previously mentioned, N-phenylpyridine-3-carboxamide (NPP3C) was identified as an inhibitor of Dengue virus replication. nih.govnih.govnih.gov Further studies revealed that its antiviral activity extends to other medically important Flaviviruses, including West Nile virus (WNV) and Zika virus (ZIKV). nih.govnih.gov

Time-of-drug-addition experiments with NPP3C indicated that the compound targets a post-entry step in the viral life cycle. nih.gov Specifically, using a DENV subgenomic replicon system, it was demonstrated that the compound impedes the viral RNA replication step. nih.gov This suggests that the phenylpyridine carboxamide scaffold may interact with components of the viral replication complex.

Table 2: Antiviral Activity of a Phenylpyridine Carboxamide Scaffold (N-phenylpyridine-3-carboxamide) Against Flaviviruses

| Virus | Cell Line | Assay | EC50 (µM) |

| Dengue Virus (DENV) | Huh7.5 | Reporter Assay | 7.1 |

| West Nile Virus (WNV) | Huh7.5 | Plaque Assay | - |

| Zika Virus (ZIKV) | Huh7.5 | Reporter Assay | 15.3 |

The pyridine carboxamide scaffold is also being explored for its potential as an anticancer agent through the inhibition of key kinases involved in tumor growth and angiogenesis. While direct studies on this compound are not extensively reported, the broader class of pyridine-derived compounds has shown promise as kinase inhibitors.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Novel pyridine-derived compounds have been designed and synthesized as VEGFR-2 inhibitors. Some of these derivatives have demonstrated potent inhibition of VEGFR-2 with IC50 values comparable to the established drug sorafenib. For example, certain pyridine-derived compounds have shown IC50 values against VEGFR-2 in the range of 0.10 to 0.12 µM.

PI3Kα Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancers, making its components attractive targets for cancer therapy. The alpha isoform of PI3K (PI3Kα) is often mutated and hyperactivated in various cancers. Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine carboxamide scaffolds have been designed as PI3K inhibitors. While the specific activity of this compound is yet to be fully elucidated, the potential for this scaffold to be adapted for PI3Kα inhibition is an active area of research.

Immunomodulation: PD-1/PD-L1 Interaction Inhibitors

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. nih.govresearchgate.net Disrupting this interaction has become a cornerstone of modern cancer immunotherapy. nih.gov While monoclonal antibodies are the current standard of care, there is significant interest in developing small-molecule inhibitors. nih.govresearchgate.net

Within this context, pyridine-based scaffolds have emerged as a promising area of research. Although direct studies on this compound as a PD-1/PD-L1 inhibitor are not extensively detailed, related structures have been investigated. For instance, researchers have developed [18F]labeled pyridine-2-carboxamide derivatives as novel probes for imaging the PD-1/PD-L1 axis in tumors using Positron Emission Tomography (PET). nih.gov These radiolabeled compounds showed significant accumulation and retention in PD-L1 expressing cancer cell lines, confirming their potential as specific imaging agents to monitor PD-L1 expression in vivo. nih.gov This highlights the utility of the pyridine carboxamide scaffold in targeting the PD-L1 protein. Further research has identified scaffolds based on researchgate.netjchemrev.comresearchgate.nettriazolo[4,3-a]pyridines that exhibit inhibitory activity against the PD-1/PD-L1 interaction, with lead compounds showing IC50 values in the nanomolar range and inducing interferon-γ (IFN-γ) secretion in T-cell co-culture models. nih.gov Additionally, novel phenyl-pyrazolone derivatives have been designed that demonstrate a high affinity for PD-L1, with the lead compound inhibiting PD-L1 signaling with an IC50 of 12 nM. mdpi.com

Inhibition of Cellular Proteins (e.g., FOXM1, GAK, Acetyl-CoA Carboxylase)

Derivatives of the this compound scaffold have been shown to inhibit various cellular proteins crucial for cell cycle progression and other vital functions.

Forkhead Box M1 (FOXM1) Inhibition: FOXM1 is a transcription factor that is frequently overexpressed in a wide range of cancers and plays a key role in tumorigenesis by regulating genes involved in cell proliferation and differentiation. nih.gov Thieno[2,3-b]pyridine scaffolds, which are structurally related to phenylpyridine carboxamides, have been identified as potent FOXM1 inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives revealed that the electronic properties of substituents on the phenyl ring are critical for activity. Specifically, compounds bearing a cyano (-CN) group at the 2-position of the phenyl ring, regardless of the halogen at the 4-position, effectively decreased FOXM1 expression in a triple-negative breast cancer cell line. nih.gov In contrast, derivatives with -CF3, -NO2, or -CH3 groups were found to be inactive. nih.gov

| Compound | Substituents on Phenyl Ring | Effect on FOXM1 Expression | Anti-proliferative Activity (IC50) in MDA-MB-231 cells |

|---|---|---|---|

| Compound 6 | 2-CN, 4-Cl | Significantly decreased | Comparable to FDI-6 (a known FOXM1 inhibitor) |

| Compound 16 | 2-CN, 4-I | Significantly decreased | Comparable to FDI-6 |

| Compound 1 | 2-CF3, 4-F | Inactive | Inactive |

Cyclin G-associated Kinase (GAK) Inhibition: GAK is a serine/threonine kinase involved in regulating clathrin-mediated endocytosis, a process often hijacked by viruses for entry into host cells. doi.orgresearchgate.net Phenyl isothiazolo[4,3-b]pyridine derivatives have been developed as highly potent GAK inhibitors. doi.orgnih.gov A key discovery was that the introduction of a carboxamide group onto the phenyl ring at position 3 of the scaffold was crucial for enhancing the binding affinity for GAK. doi.org This modification led to compounds with IC50 values in the low nanomolar range. doi.orgnih.gov The potent GAK binding was rationalized by molecular modeling, which showed that the carboxamide moiety forms an extra hydrogen bond with the kinase. nih.gov

Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a vital enzyme in the metabolism of fatty acids, and its inhibition is a therapeutic strategy for certain cancers. nih.govresearchgate.net While direct evidence for this compound is limited, research into other heterocyclic structures provides proof of concept. For example, a series of 4-phenoxy-phenyl isoxazoles were synthesized and identified as potent ACC inhibitors. nih.gov The most active compound, 6g, demonstrated an ACC inhibitory activity with an IC50 of 99.8 nM. nih.gov Another compound from the series, 6l, showed strong cytotoxicity against several cancer cell lines, with IC50 values as low as 0.21 µM. nih.govresearchgate.net

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

The pyridine ring is a common feature in compounds with antimicrobial properties. nih.gov Functionally substituted pyridines are known for their antibacterial and antifungal activities. researchgate.net

Specifically, pyridine carboxamide derivatives have demonstrated notable antifungal effects. In one study, a series of novel pyridine carboxamides bearing a diarylamine-modified scaffold were evaluated. While most compounds showed moderate activity, one derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, displayed significant in vivo antifungal activity against Botrytis cinerea, a common plant pathogen. Its efficacy was comparable to the commercial fungicide thifluzamide. The proposed mechanism of action for these compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH).

Other related structures, such as pyridinium salts, have also been investigated for their antimicrobial properties. Research has shown that certain pyridinium derivatives exhibit good antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans. mdpi.com The length of the side chain on the pyridinium nitrogen was found to influence the activity, with longer chains leading to increased efficacy. mdpi.com

| Compound Class | Organism | Activity Noted |

|---|---|---|

| Pyridine Carboxamides | Botrytis cinerea (fungus) | In vivo preventative efficacy comparable to thifluzamide |

| Pyridinium Salts | Staphylococcus aureus (bacteria) | MIC value of 4 μg/mL for the most active compound |

| Pyridinium Salts | Candida albicans (fungus) | Moderate to good activity |

Other Pharmacological Activities (e.g., Antioxidant, Anti-inflammatory, Anti-diabetic, Neurotropic, Imidazoline I2 Receptor Ligands)

The this compound scaffold and its derivatives have been explored for a wide array of other pharmacological applications.

Antioxidant Activity: Several studies have highlighted the antioxidant potential of pyridine derivatives. researchgate.net Thiazolo[4,5-b]pyridine and sulphonamide pyrolidine carboxamide derivatives have been shown to act as effective scavengers of 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals. nih.govpensoft.net Certain sulphonamide-carboxamide derivatives scavenged DPPH radicals with IC50 values (e.g., 3.02, 4.32, 6.44 µg/mL) that were comparable to the standard antioxidant, ascorbic acid (1.06 µg/mL). nih.govplos.org

Anti-inflammatory Activity: The anti-inflammatory properties of pyridine-containing structures are well-documented. nih.gov Derivatives of imidazo[1,2-a]pyridine carboxylic acid have demonstrated the ability to reduce inflammation in in vivo models. researchgate.net Similarly, imidazol-5-yl pyridine derivatives have been identified as potent inhibitors of p38α kinase, a key regulator in the biosynthesis of inflammatory mediators. elsevierpure.com One compound, 11d, was particularly effective, inhibiting the production of prostaglandin E2 (PGE2) and nitric oxide (NO) with IC50 values of 0.29 µM and 0.61 µM, respectively. elsevierpure.com Pyridine- and thiazole-based hydrazides have also shown anti-inflammatory activity by inhibiting protein denaturation. acs.org

Anti-diabetic Activity: Pyridine derivatives are a subject of interest in the development of novel anti-diabetic agents. researchgate.netnih.gov Various scaffolds have shown promise by targeting different mechanisms. jchemrev.comnih.govresearchgate.net For instance, some 3,6-disubstituted pyridine carboxamides act as glucokinase (GK) activators. jchemrev.com Other pyridine-based sulphonamides have been investigated as alpha-amylase inhibitors, showing activity comparable to the standard drug acarbose. eurjchem.com

Neurotropic Activity: Derivatives of 4-phenylpyridine-3-carboxylic acid and related thieno[2,3-b]pyridines have been identified as having significant neurotropic properties. researchgate.netrcsi.science Several compounds in this class exhibit anticonvulsant activity against seizures. researchgate.net They have also been found to act as psychological sedatives, but notably, without the central myorelaxant effects typically associated with tranquilizers like diazepam at anticonvulsant doses. researchgate.net Fused heterocyclic systems containing pyridine rings have also shown anxiolytic and antidepressant effects in preclinical models. nih.govnih.govmdpi.com

Imidazoline I2 Receptor Ligands: The imidazoline I2 receptor is implicated in various neurological conditions. While not directly involving a pyridine ring, (3-Phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates have been identified as ligands for this receptor, showcasing the relevance of the phenyl-carboxamide moiety in targeting this system.

Mechanistic Elucidation of Biological Action (Pre-clinical)

Target Engagement Studies

Confirming that a compound interacts with its intended molecular target is a crucial step in preclinical development. For scaffolds related to this compound, target engagement has been demonstrated through various methods.

Molecular docking studies have been employed to understand the binding interactions of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives with their target, the FOXM1 DNA-binding site. nih.gov These computational studies successfully predicted key interactions, suggesting that the residues Val296 and Leu289 play a critical role in the binding of these inhibitors. nih.gov

In the context of GAK inhibition, molecular modeling was used to rationalize the high binding affinity of isothiazolo[4,3-b]pyridines. The models revealed that the crucial carboxamide group on the phenyl ring engages in an additional hydrogen bond with the GAK enzyme, explaining its enhanced potency. doi.orgnih.gov

Furthermore, target engagement has been visualized in vitro and is being developed for in vivo applications. For example, [18F]fluorinated pyridine-2-carboxamide derivatives have been synthesized for PET imaging. nih.gov Their specific accumulation in PD-L1 expressing tumor cells and slices in autoradiography experiments confirms direct engagement with the PD-L1 target. nih.gov Similarly, target engagement of HPK1 inhibitors was measured in the splenocytes of mice that were orally administered the test compounds, which were shown to block the phosphorylation of a downstream target, SLP-76. researchgate.net

Investigation of Cellular Pathways and Signal Transduction

Beyond direct target binding, it is essential to understand how these compounds affect downstream cellular pathways and signal transduction cascades.

Derivatives of the phenylpyridine carboxamide scaffold have been shown to modulate several key pathways:

SHP2 and Immune Checkpoint Signaling: Substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2). nih.gov SHP2 is a critical regulator of proliferation pathways and immune checkpoint signaling. One potent compound, C6, not only inhibited SHP2 and cell proliferation but also modulated the tumor microenvironment by decreasing the population of M2-like tumor-associated macrophages (TAMs) and the expression of the immunosuppressive cytokine interleukin-10 (IL-10). nih.gov

c-Met Kinase Pathway: Phenylpyrimidine-carboxamide derivatives bearing a 1H-pyrrolo[2,3-b]pyridine moiety have been evaluated as inhibitors of the c-Met kinase, a receptor tyrosine kinase involved in cancer cell proliferation and survival. nih.gov The most promising compound from this series showed superior cytotoxic activity against multiple cancer cell lines compared to the known c-Met inhibitor Foretinib. nih.gov

Fatty Acid Synthesis Pathway: As inhibitors of Acetyl-CoA Carboxylase (ACC), 4-phenoxy-phenyl isoxazoles were found to decrease the cellular levels of malonyl-CoA, a product of the ACC enzyme. nih.govresearchgate.net This disruption of fatty acid metabolism led to the arrest of the cell cycle at the G0/G1 phase and induced apoptosis in breast cancer cells. nih.govresearchgate.net

Advanced Analytical and Derivatization Methodologies in 3 Phenylpyridine 4 Carboxamide Research

Spectroscopic Characterization Techniques (e.g., NMR, IR, MS)

The structural confirmation and purity assessment of 3-Phenylpyridine-4-carboxamide rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's architecture. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and phenyl rings. Protons on the pyridine ring will appear in the aromatic region, typically at lower field (higher ppm values) due to the electron-withdrawing effect of the nitrogen atom. researchgate.netup.ac.za The protons of the phenyl group will also resonate in the aromatic region. The two amide protons (-CONH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic downfield shift. The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the substituents. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. acs.org The spectrum of this compound would be characterized by specific absorption bands. Key vibrations include N-H stretching of the primary amide, C=O stretching (Amide I band), and N-H bending (Amide II band). Aromatic C-H and C=C/C=N stretching vibrations from the pyridine and phenyl rings are also expected. up.ac.za

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. massbank.eu For this compound (molecular weight: 198.22 g/mol ), the molecular ion peak ([M]⁺) would be observed. Common fragmentation pathways for amides include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a transferable γ-hydrogen is present. jove.com The fragmentation would likely involve the loss of the -NH₂ group or the entire -CONH₂ group.

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 7.0-9.0 ppm) for phenyl and pyridine protons. A broad singlet for the two amide (-NH₂) protons. |

| ¹³C NMR | A downfield signal for the carbonyl carbon (C=O) of the amide. Multiple signals in the aromatic region for the phenyl and pyridine carbons. |

| IR Spectroscopy | N-H stretching bands (approx. 3100-3500 cm⁻¹). C=O stretching (Amide I, approx. 1650-1690 cm⁻¹). N-H bending (Amide II, approx. 1600-1640 cm⁻¹). Aromatic C=C and C=N stretching bands. |

| Mass Spectrometry | Molecular ion peak (m/z = 198). Fragmentation peaks corresponding to the loss of NH₂ (m/z = 182) and CONH₂ (m/z = 155). massbank.eujove.com |

Chemical Derivatization for Enhanced Detection in Mass Spectrometry